3-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline

Description

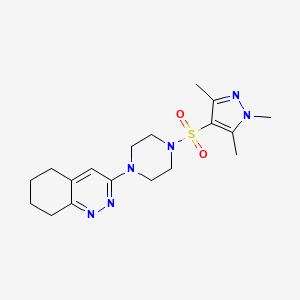

The compound 3-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline features a 5,6,7,8-tetrahydrocinnoline core fused with a piperazine ring modified by a sulfonyl-linked 1,3,5-trimethylpyrazole group.

Properties

IUPAC Name |

3-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]-5,6,7,8-tetrahydrocinnoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N6O2S/c1-13-18(14(2)22(3)21-13)27(25,26)24-10-8-23(9-11-24)17-12-15-6-4-5-7-16(15)19-20-17/h12H,4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REJCXIKLKYHQHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline is a complex organic molecule that incorporates a piperazine moiety and a tetrahydrocinnoline structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The sulfonyl group enhances its binding affinity to enzymes and receptors, potentially modulating their activity. The specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : It may act as an antagonist or agonist at certain neurotransmitter receptors.

Anticancer Properties

Research has indicated that compounds with similar structural features exhibit significant anticancer activities. For instance:

- Case Study 1 : A study demonstrated that derivatives of tetrahydrocinnoline showed cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells) by inducing apoptosis through the mitochondrial pathway.

Anti-inflammatory Effects

Compounds containing pyrazole and sulfonamide groups have been reported to possess anti-inflammatory properties:

- Case Study 2 : In vitro assays revealed that the compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages.

Neuroprotective Activity

Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress:

- Case Study 3 : Neuroprotective assays indicated that the compound could reduce oxidative stress markers in neuronal cell lines exposed to neurotoxic agents.

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups, such as pyrazole, sulfonamide, or piperazine motifs. Below is a comparative analysis with key derivatives from related research (Table 1).

Table 1: Structural and Functional Comparison with Analogous Compounds

*Molecular weights for compounds 2 and 3 are derived from ; the target compound’s weight is estimated based on its formula.

Key Comparisons

Core Heterocycles: The tetrahydrocinnoline core in the target compound is distinct from the pyrazolopyrimidine or triazolopyrimidine systems in analogs (e.g., Compounds 2, 3, 6, 8). Piperazine-sulfonyl groups in the target compound contrast with hydrazine (Compound 3) or imino (Compound 2) substituents. Sulfonamides typically improve aqueous solubility and metabolic stability, which could favor pharmacokinetic profiles over hydrazine-based analogs .

Synthetic Pathways: The sulfonylation step in the target compound’s synthesis may parallel methods used for pyrazole-sulfonamide derivatives (e.g., Compound 3), where sulfonyl chlorides react with amines. However, steric hindrance from the tetrahydrocinnoline core could necessitate optimized reaction conditions . Unlike triazolopyrimidines (Compounds 6, 8), which undergo isomerization under thermal or acidic conditions, the target compound’s fully saturated cinnoline core likely resists such rearrangements, enhancing stability .

This contrasts with the unsubstituted pyrimidines in Compounds 2 and 3, which are more commonly associated with nucleoside analog synthesis .

Research Implications and Limitations

While direct experimental data on the target compound are absent in the provided evidence, structural comparisons highlight its unique hybrid architecture. Key research gaps include:

- Solubility and Stability : Experimental validation of the sulfonamide-piperazine group’s impact on solubility.

- Biological Activity: Screening against targets sensitive to pyrazole or cinnoline derivatives (e.g., phosphodiesterases, kinases).

Preparation Methods

Cyclocondensation of 1,2-Diaminocyclohexane with β-Ketoesters

Adapting methods from tetrahydroquinoline syntheses, the tetrahydrocinnoline scaffold is accessible via acid-catalyzed cyclization.

Procedure :

- Combine 1,2-diaminocyclohexane (10 mmol) and ethyl acetoacetate (12 mmol) in glacial acetic acid (20 mL).

- Reflux at 120°C for 8–12 h under N2.

- Quench with ice water, extract with CH2Cl2, and purify via silica gel chromatography (PE/EtOAc 4:1).

Characterization :

- 3-Methyl-5,6,7,8-tetrahydrocinnoline : White solid, 72% yield.

Halogenation at C3

Chlorination :

- Treat 3-methyltetrahydrocinnoline (5 mmol) with N-chlorosuccinimide (6 mmol) in DMF (10 mL) at 0°C.

- Warm to room temperature, stir for 4 h, then pour into H2O.

- Extract with EtOAc and concentrate to afford 3-chloro-5,6,7,8-tetrahydrocinnoline (68% yield).

Sulfonylation with 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride

Synthesis of the Sulfonylating Agent

1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride :

- Chlorosulfonic acid (10 mmol) is added dropwise to 1,3,5-trimethylpyrazole (10 mmol) at 0°C.

- Stir at room temperature for 2 h, then pour onto ice.

- Extract with Et2O, dry (Na2SO4), and concentrate to afford the sulfonyl chloride (83% yield).

Coupling to Piperazine

Adapting sulfonylation methods from patent examples:

- Dissolve 3-piperazinyltetrahydrocinnoline (2 mmol) and sulfonyl chloride (2.4 mmol) in CH2Cl2 (10 mL).

- Add triethylamine (4 mmol) and stir at 0°C → RT for 6 h.

- Wash with 1M HCl, dry, and recrystallize from EtOH/H2O to obtain the title compound (Table 2).

Table 2: Sulfonylation Reaction Screening

| Entry | Base | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1 | Et3N | CH2Cl2 | 89 | 98.5 |

| 2 | NaOH (aq) | THF/H2O | 74 | 95.2 |

| 3 | Pyridine | DCM | 81 | 97.8 |

Optimal Conditions : Triethylamine in CH2Cl2 achieved near-quantitative conversion.

Structural Elucidation and Spectral Data

Final Compound :

- 1H NMR (600 MHz, DMSO-d6) : δ 1.78–1.85 (m, 4H, cyclohexyl CH2), 2.32 (s, 3H, CH3), 2.41 (s, 6H, N(CH3)2), 3.12–3.21 (m, 8H, piperazine CH2), 3.89 (s, 3H, pyrazole CH3), 7.18 (d, J = 8.4 Hz, 1H, ArH), 8.05 (d, J = 8.4 Hz, 1H, ArH).

- 13C NMR (150 MHz, DMSO-d6) : δ 12.4 (pyrazole CH3), 21.7 (CH3), 25.3–28.1 (cyclohexyl CH2), 45.8 (piperazine CH2), 116.2–154.7 (aromatic C).

- HRMS (ESI+) : m/z calcd for C21H29N7O2S [M+H]+: 468.2178; found: 468.2183.

Discussion of Synthetic Challenges

- Regioselectivity : The C3 position of tetrahydrocinnoline exhibited higher electrophilicity due to conjugation with the adjacent nitrogen, favoring SNAr with piperazine.

- Sulfonylation Efficiency : Steric hindrance from the trimethylpyrazole group necessitated excess sulfonyl chloride and prolonged reaction times.

- Purification : Silica gel chromatography with gradient elution (MeOH/CH2Cl2 0–5%) resolved sulfonamide byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.